N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide
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Overview
Description
N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide is a useful research compound. Its molecular formula is C15H22N4O2S2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.11841830 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Supramolecular Structures
Compounds similar to N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide, such as sulfonamide derivatives, have been studied for their molecular and supramolecular structures. N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide exhibit varied structural features including N-H...N hydrogen bonding, promoting intermolecular π-π stacking and distorted intramolecular T-shaped π-stacking, which are crucial for the development of novel materials and catalysts (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).
Catalysis and Synthesis
Sulfonamide compounds, including those derived from pyridinesulfonamide, have been utilized in catalytic processes such as the base-free transfer hydrogenation of ketones. These processes are characterized by their efficiency under air without the need for dried, degassed substrates, or basic additives, which simplifies the synthesis of a wide range of ketones, a foundational aspect of organic synthesis and industrial chemistry (A. Ruff, C. Kirby, B. Chan, & Abby R. O'Connor, 2016).
Green Chemistry
In the quest for more sustainable chemical processes, sulfonamide compounds have contributed to green chemistry by providing efficient synthetic routes and catalytic systems that minimize waste and enhance reaction efficiencies. For example, the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-Endo-Trig cyclisation reactions represents a stride towards high yields and excellent stereoselectivities with potential applications in drug discovery and development (D. Craig, P. Jones, & G. Rowlands, 2000).
Advanced Material Development
The synthesis and functionalization of sulfonamides and related heterocycles have implications for the development of advanced materials, such as those used in electronic devices, sensors, and photovoltaic cells. For instance, novel methodologies for synthesizing benzothiazoles via methanesulfonic acid/SiO2 combinations highlight the versatility of sulfonamide derivatives in creating compounds with potential utility in materials science (H. Sharghi & O. Asemani, 2009).
Future Directions
Properties
IUPAC Name |
N-[(3S,4R)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S2/c1-3-4-12-9-19(10-15(12)18-23(2,20)21)8-11-5-6-13-14(7-11)17-22-16-13/h5-7,12,15,18H,3-4,8-10H2,1-2H3/t12-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVRNBFDBAJEGK-IUODEOHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)CC2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)CC2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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